molecular formula C5H10O3S B2920968 2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione CAS No. 1785360-85-1

2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2920968
CAS No.: 1785360-85-1
M. Wt: 150.19
InChI Key: LMRSAJPNKCWDQI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1λ⁶-thiolane-1,1-dione is a sulfone derivative characterized by a five-membered thiolane ring with a hydroxymethyl substituent at the 2-position and a sulfone (S=O₂) group. This compound belongs to the class of 1λ⁶-thiolane-1,1-diones, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRSAJPNKCWDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785360-85-1
Record name (1,1-dioxothiolan-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-(hydroxymethyl)thiolane with an oxidizing agent. One common method is the oxidation of 2-(hydroxymethyl)thiolane using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiolane precursor.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the electrophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction is facilitated by the presence of the hydroxymethyl group, which can undergo nucleophilic attack, and the sulfur atom, which can participate in redox reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The hydroxymethyl group in the target compound likely enhances hydrophilicity compared to chloromethyl analogs (e.g., 2-(chloromethyl)-1λ⁶-thiolane-1,1-dione) .

Amino-Functionalized Derivatives: 4-Amino-2,2-dimethyl-1λ⁶-thiolane-1,1-dione (MW 163.24) demonstrates reduced steric hindrance compared to bulkier pyrimidinyl-hydroxymethyl analogs (MW 243.29), suggesting divergent applications in drug design .

Salt Forms and Stability :

  • Piperazine-substituted derivatives (e.g., 3-piperazin-1-yl-1λ⁶-thiolane-1,1-dione dihydrochloride) are stabilized as salts, improving solubility for pharmaceutical formulations .

Table 2: Comparative Physicochemical Data

Property 2-(Hydroxymethyl)-1λ⁶-thiolane-1,1-dione (Predicted) 2-(Chloromethyl)-1λ⁶-thiolane-1,1-dione 4-Amino-2,2-dimethyl-1λ⁶-thiolane-1,1-dione
Molecular Weight ~180–190 (estimated) 166.63 163.24
Hydrophilicity High (due to -CH₂OH) Moderate (due to -CH₂Cl) Moderate (due to -NH₂)
Synthetic Accessibility Likely via hydroxymethylation of thiolane precursors Direct chloromethylation Reductive amination of ketone intermediates

Research Findings:

  • Synthetic Routes: Hydroxymethylation strategies may parallel those used for 3-{[4-(hydroxymethyl)pyrimidin-2-yl]amino}-1λ⁶-thiolane-1,1-dione, where hydroxyl groups are introduced via boronate intermediates or hydroxyl-protection chemistry .
  • Stability : Sulfone-containing thiolane derivatives generally exhibit high thermal and oxidative stability, as seen in 2-(3-acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione (MW 253.32), which retains integrity under standard storage conditions .

Biological Activity

2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₅H₈O₂S
  • Molecular Weight : 148.18 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins within biological systems. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Antioxidant Activity : The thiolane structure may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation in vitro, although further studies are needed to confirm these findings.
  • Anti-inflammatory Effects : The compound may reduce inflammation markers in cellular models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation of cancer cells
Anti-inflammatoryDecreased inflammatory markers

Case Study 1: Antimicrobial Properties

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

A research article in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing a dose-dependent response.

Case Study 3: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This study was documented in Inflammation Research.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-1λ⁶-thiolane-1,1-dione, and how can reaction progress be effectively monitored?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with thiolane derivatives. The hydroxymethyl group is introduced via alkylation, followed by oxidation to form the sulfone moiety. Reaction progress can be monitored using Thin-Layer Chromatography (TLC) to track intermediates and confirm completion . Intermediate characterization should involve Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to validate structural integrity .

Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, particularly for detecting trace impurities or byproducts . Structural confirmation requires a combination of NMR (¹H, ¹³C), Fourier-Transform Infrared Spectroscopy (FT-IR), and elemental analysis. Advanced mass spectrometric techniques (e.g., High-Resolution MS) can resolve ambiguities in molecular weight .

Q. What are the key considerations for ensuring the compound's stability during storage?

  • Methodological Answer : Stability studies should evaluate sensitivity to moisture, temperature, and light. Store the compound in inert atmospheres (e.g., argon) at low temperatures (−20°C). Use desiccants and amber vials to mitigate hydrolysis and photodegradation. Periodic re-analysis via HPLC or NMR is advised to confirm stability over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the sulfonation step?

  • Methodological Answer : Design of Experiments (DoE) is critical for optimizing variables such as oxidant concentration (e.g., meta-chloroperbenzoic acid), temperature, and reaction time. Use TLC and HPLC to quantify byproducts like over-oxidized species . Green chemistry principles, such as catalytic oxidation or solvent-free conditions, may enhance efficiency and sustainability .

Q. What experimental strategies can resolve contradictory data regarding the compound’s physicochemical properties?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For example, discrepancies in melting points can be addressed with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Statistical tools (e.g., ANOVA) should be applied to assess reproducibility, and variables like solvent polarity or crystallization methods must be rigorously controlled .

Q. What methodologies are recommended for studying the compound’s interactions with biological macromolecules?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities with proteins or enzymes. Molecular docking simulations (e.g., AutoDock) provide hypotheses for interaction sites, which can be tested via mutagenesis or spectroscopic assays (e.g., fluorescence quenching) .

Data and Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration for NMR) and instrument calibration. Compare data with published spectra of analogous sulfones or thiolanes. If ambiguity persists, employ 2D NMR techniques (e.g., COSY, HSQC) or X-ray crystallography for definitive resolution .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Methodological Answer : Document reaction parameters rigorously (e.g., stirring rate, humidity). Use internal standards (e.g., deuterated analogs) for quantitative analysis. Purify intermediates via column chromatography or recrystallization, and validate each step with spectroscopic data before proceeding .

Experimental Design and Safety

Q. How can researchers design experiments to evaluate the compound’s potential as a chiral building block?

  • Methodological Answer :
    Enantiomeric purity can be assessed via Chiral HPLC or Polarimetry. Asymmetric synthesis strategies (e.g., chiral auxiliaries or catalysts) should be tested, with reaction stereochemistry monitored using Circular Dichroism (CD) spectroscopy. Safety protocols for handling air-sensitive reagents (e.g., Grignard reagents) must be prioritized .

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